Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
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Overview
Description
Acid brown 418 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein-based fibers such as wool, silk, and nylon. Acid brown 418 is known for its vibrant brown color and is widely used in the textile industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 418 involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction typically occurs under acidic conditions, which facilitate the formation of the azo bond, a characteristic feature of azo dyes.
Industrial Production Methods
Industrial production of Acid brown 418 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a phenolic compound to form the dye. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acid brown 418 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents used.
Scientific Research Applications
Acid brown 418 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to proteins.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Acid brown 418 involves its interaction with protein fibers. The dye molecules form strong ionic bonds with the positively charged sites on the fibers, resulting in a durable and colorfast dyeing process. The sulfonic acid groups in the dye structure enhance its water solubility and facilitate the binding process.
Comparison with Similar Compounds
Similar Compounds
- Acid brown 75
- Acid brown 165
- Acid brown 355
Comparison
Acid brown 418 is unique due to its specific molecular structure, which provides excellent lightfastness and vibrant color. Compared to similar compounds, Acid brown 418 offers superior dyeing properties and is more widely used in industrial applications.
Properties
CAS No. |
83562-89-4 |
---|---|
Molecular Formula |
C18H13CuN5NaO8S+ |
Molecular Weight |
545.9 g/mol |
IUPAC Name |
sodium;copper;3-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C18H13N5O8S.Cu.Na/c24-16-6-5-12(32(29,30)31)7-13(16)21-22-15-8-14(17(25)9-18(15)26)20-19-10-1-3-11(4-2-10)23(27)28;;/h1-9,24-26H,(H,29,30,31);;/q;;+1 |
InChI Key |
IUFQCDBXPFYCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-].[Na+].[Cu] |
Origin of Product |
United States |
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